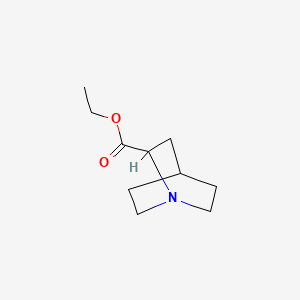

Ethyl quinuclidine-2-carboxylate

CAS No.: 39926-11-9

Cat. No.: VC2446988

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39926-11-9 |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate |

| Standard InChI | InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3 |

| Standard InChI Key | KCCLFMFYEDPKEL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC2CCN1CC2 |

| Canonical SMILES | CCOC(=O)C1CC2CCN1CC2 |

Introduction

Chemical Properties and Structure

Ethyl quinuclidine-2-carboxylate, also known by its IUPAC name ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate, is a nitrogen-containing bicyclic compound with a distinctive molecular architecture. This compound possesses a rigid three-dimensional structure characterized by a bridged nitrogen atom that forms part of the quinuclidine ring system. The presence of an ethyl ester group at the 2-position introduces functional versatility that makes this molecule particularly valuable in organic synthesis applications and pharmaceutical research.

The compound has a molecular formula of C₁₀H₁₇NO₂ with a precise molecular weight of 183.25 g/mol, indicating its relatively low molecular mass compared to many other pharmaceutical compounds. The three-dimensional structure features a nitrogen bridge that creates significant ring strain, influencing its reactivity patterns. This structural arrangement results in a unique spatial configuration that affects how the molecule interacts with various biological targets and chemical reagents.

Standard chemical identifiers for ethyl quinuclidine-2-carboxylate include its CAS registry number 39926-11-9, which serves as a unique identifier in chemical databases and literature. The compound can be represented using standard chemical notation systems including InChI (InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3) and SMILES notation (CCOC(=O)C1CC2CCN1CC2), which provide machine-readable representations of its structure.

Structural Features

The molecular structure of ethyl quinuclidine-2-carboxylate consists of several key components that determine its chemical behavior:

| Structural Element | Description |

|---|---|

| Core Structure | 1-azabicyclo[2.2.2]octane (quinuclidine) |

| Functional Group | Ethyl ester at carbon-2 position |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Stereochemistry | Potential for stereoisomerism at C-2 position |

| Bridging Element | Nitrogen atom forming part of the rigid bicyclic system |

The quinuclidine nucleus provides conformational rigidity, which is significant for potential biological activity as it presents functional groups in specific spatial orientations. This rigidity can be advantageous in drug design where precise molecular interactions with biological targets are required. The ethyl ester group at the 2-position introduces a site for potential modification through various chemical transformations, including hydrolysis, transesterification, or reduction.

Physical and Chemical Properties

Ethyl quinuclidine-2-carboxylate exhibits physical and chemical properties that are consistent with its structure as an amine-containing ester compound. While specific physical property data is limited in the available research results, certain characteristics can be inferred from its structural features. As a tertiary amine, it possesses basic properties and would be expected to form salts with acids. The ester functionality introduces polar character to the molecule, likely influencing its solubility in various solvents.

The compound would be expected to undergo typical reactions associated with both the quinuclidine nitrogen and the ester group. These include nucleophilic substitutions, hydrolysis of the ester under acidic or basic conditions, and potential coordination with metal ions through the nitrogen lone pair. The bridged structure creates a distinct three-dimensional environment around the nitrogen atom, affecting its basicity and nucleophilicity compared to non-bridged tertiary amines.

Synthesis Methods

The synthesis of ethyl quinuclidine-2-carboxylate involves specialized organic chemistry techniques that target the construction of the bridged bicyclic system with appropriate functionality at the 2-position. Various synthetic approaches have been developed to access this compound, with considerations for stereochemical control and functional group installation.

Synthetic Routes

One approach to synthesizing ethyl quinuclidine-2-carboxylate involves reactions starting from related quinuclidine derivatives. The search results indicate that the synthesis may involve esterification of quinuclidine-2-carboxylic acid precursors under appropriate conditions . This process typically employs ethanol as the nucleophile under acidic catalysis to form the desired ethyl ester. The starting quinuclidine-2-carboxylic acid may be obtained through various synthetic sequences that construct the bicyclic framework.

Another potential synthetic pathway appears to involve transformations of related quinuclidine compounds, such as 5-oxoquinuclidine derivatives. The literature suggests that 5-oxoquinuclidine-2-carboxylic acid hydrochloride can be converted to the corresponding ethyl ester through heating under appropriate conditions for several hours . This approach leverages existing quinuclidine frameworks and modifies them to introduce the desired ester functionality at the 2-position.

Reaction Conditions and Yields

The synthesis of ethyl quinuclidine-2-carboxylate requires careful control of reaction conditions to achieve optimal yields and purity. Based on information from the search results, esterification procedures may involve heating the carboxylic acid precursor with an alcoholic solution of HCl for extended periods, typically around three hours . The reaction mixture is subsequently processed through evaporation under vacuum and dehydration by azeotropic distillation with benzene to isolate the desired product.

Stereochemical Considerations

The synthesis of ethyl quinuclidine-2-carboxylate introduces potential stereochemical complexity due to the creation of a stereogenic center at the C-2 position. The control of stereochemistry during synthesis is an important consideration that can affect both the physical properties and potential biological activities of the final compound. Stereoselective synthetic approaches may be necessary to obtain specific isomers of the compound for particular applications.

Research Applications

Ethyl quinuclidine-2-carboxylate serves as an important compound in chemical research with various potential applications. Its unique structural features make it valuable for both synthetic chemistry and potential pharmaceutical development. The rigid bicyclic framework combined with the functional ester group provides opportunities for further chemical modifications and structure-activity relationship studies.

Chemical Research Applications

In synthetic organic chemistry, ethyl quinuclidine-2-carboxylate serves as a valuable intermediate for the preparation of more complex molecules. The ester group provides a reactive site for various transformations including hydrolysis, reduction, amidation, and other functional group interconversions. These modifications can lead to the creation of diverse quinuclidine derivatives with tailored properties for specific applications.

The compound may also serve as a model system for studying the fundamental reactivity patterns of bridged bicyclic amines. The rigid three-dimensional structure of the quinuclidine core makes it an interesting subject for investigating spatial effects on chemical reactivity, particularly in nucleophilic and basic reactions involving the nitrogen atom. Understanding these properties can contribute to broader knowledge in physical organic chemistry and reaction mechanism studies.

Comparison with Related Compounds

Ethyl quinuclidine-2-carboxylate belongs to a family of structurally related quinuclidine derivatives that differ in the position and nature of functional groups attached to the bicyclic core. Comparing these compounds provides valuable insights into structure-activity relationships and reactivity patterns.

Analytical Characterization

Proper analytical characterization is essential for confirming the identity, purity, and structural features of ethyl quinuclidine-2-carboxylate. Various analytical techniques can be employed to thoroughly characterize this compound, providing crucial data for research and development applications.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity of ethyl quinuclidine-2-carboxylate and separating it from potential synthetic impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity assessments and retention time data that aid in identification.

The search results mention Gas-Liquid Chromatography (GLC) analysis being used to examine reaction mixtures containing quinuclidine derivatives, indicating that this technique is applicable for compounds in this class . Retention times for related compounds are mentioned, suggesting that chromatographic methods are effective for separating and identifying quinuclidine derivatives based on their structural differences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume